2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in a vast array of chemical and biological processes. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores their importance as "privileged scaffolds" in medicinal chemistry and beyond.
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a structural linchpin in numerous natural products, including alkaloids and vitamins. Its isosteric relationship with benzene (B151609), combined with the electronic influence of the nitrogen atom, imparts unique reactivity and binding properties. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. Consequently, pyridine derivatives have been integral to the development of a wide range of therapeutic agents. In the last decade alone, a significant number of drugs approved by the US FDA have incorporated a pyridine ring, highlighting its continued relevance in drug design.
The introduction of a bromine atom onto the pyridine ring, as seen in 3-bromopyridine (B30812), dramatically enhances its synthetic utility. Bromopyridines are versatile intermediates in a multitude of cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. The position of the bromine atom on the pyridine ring dictates the regioselectivity of these transformations, making brominated pyridines valuable building blocks for the targeted synthesis of substituted pyridines. Specifically, 3-bromopyridine serves as a precursor for the synthesis of various 3-substituted and, through more advanced methods, 4-substituted pyridines.
Role of α,α-Disubstituted Propanoic Acid Moieties in Molecular Design
The presence of a quaternary carbon center, particularly one bearing a carboxylic acid group, introduces specific steric and conformational constraints into a molecule. This structural feature can have profound effects on a compound's biological activity and physical properties.
A quaternary carbon is a carbon atom bonded to four other carbon or heteroatoms. The construction of these sterically congested centers is a significant challenge in organic synthesis. The steric hindrance around the quaternary center can impede reaction rates and influence the stereochemical outcome of transformations. However, the presence of a quaternary center can also be advantageous, as it can lock a molecule into a specific conformation, which may be beneficial for binding to a biological target. Furthermore, the incorporation of a quaternary carbon can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.
Branched carboxylic acids, particularly α-aryl propanoic acids, are a well-established class of compounds with significant pharmacological importance. For instance, ibuprofen (B1674241) and naproxen (B1676952) are prominent examples of non-steroidal anti-inflammatory drugs (NSAIDs) that feature this structural motif. The α-methyl group in these compounds is crucial for their biological activity. More broadly, α,α-disubstituted propanoic acids are utilized as building blocks in the synthesis of peptidomimetics and other complex molecules where conformational rigidity is desired.
Contextualization of 2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid within Contemporary Chemical Synthesis Research
The compound this compound emerges as a molecule of interest at the intersection of several key areas of modern chemical synthesis. It combines the synthetically versatile 3-bromopyridine handle with a structurally demanding α,α-disubstituted propanoic acid moiety. This unique combination suggests its potential as a valuable building block for the creation of novel pharmaceuticals and other functional molecules.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components point towards its potential applications. The 3-bromo substituent provides a reactive site for the introduction of a wide variety of functional groups via cross-coupling chemistry, allowing for the generation of diverse compound libraries. The 2-methylpropanoic acid group, with its quaternary carbon, can impart favorable pharmacokinetic properties and conformational constraint.
A patent for the synthesis of the analogous compound, 2-(4-bromophenyl)-2-methylpropanoic acid, an intermediate in the production of the antihistamine fexofenadine, highlights a potential synthetic pathway and underscores the industrial relevance of this class of molecules. The synthesis of the phenyl analogue involves the bromination of 2-methyl-2-phenylpropanoic acid, which yields a mixture of isomers, including the 3-bromo derivative. This suggests that a similar synthetic strategy could be envisioned for the pyridine-containing target, starting from 2-methyl-2-(pyridin-4-yl)propanoic acid.
The strategic placement of the bromine atom at the 3-position and the propanoic acid moiety at the 4-position of the pyridine ring allows for directed chemical modifications, making this compound a potentially valuable intermediate for accessing novel chemical space.
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| This compound | 1862821-83-7 | C9H10BrNO2 | 244.09 | 345.5 ± 27.0 | 1.524 ± 0.06 |
Rationale for Investigating the Specific 3-Bromopyridin-4-yl Moiety
The 3-bromopyridin-4-yl moiety is of particular interest to synthetic chemists for several reasons. The pyridine ring itself is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The bromine atom at the 3-position is a versatile functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
One of the most significant applications of the bromo-substituent on the pyridine ring is its use in transition-metal-catalyzed cross-coupling reactions. wikipedia.org Reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines) allow for the straightforward installation of a wide range of substituents at this position. wikipedia.org This reactivity provides a modular approach to the synthesis of diverse libraries of compounds for screening and optimization in drug discovery programs.
The relative positioning of the bromo and carboxylic acid groups in this compound is also noteworthy. The electronic properties of the pyridine ring are influenced by the substituents, which in turn can affect the reactivity of both the ring and the carboxylic acid. The steric environment created by the 2-methylpropanoic acid group at the 4-position can also influence the regioselectivity of reactions involving the adjacent bromine atom.
Potential as a Versatile Chemical Building Block for Complex Architectures
The combination of the 3-bromopyridine unit and the 2-methylpropanoic acid scaffold in a single molecule makes this compound a highly attractive building block for the synthesis of more complex molecular architectures. The presence of multiple reactive sites allows for a stepwise and controlled elaboration of the molecular structure.
The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, providing a point for linking to other molecular fragments. The bromine atom, as previously discussed, serves as a linchpin for introducing a diverse array of substituents via cross-coupling chemistry. Furthermore, the pyridine nitrogen atom can be protonated or alkylated, which can be used to modulate the physicochemical properties of the molecule, such as its solubility and basicity. The quaternary carbon of the 2-methylpropanoic acid group provides a stable anchor point within the molecule.
This multifunctional nature allows for the divergent synthesis of a variety of target molecules from a single, advanced intermediate. For instance, one could envision a synthetic strategy where the carboxylic acid is first coupled to an amine, followed by a Suzuki coupling reaction at the 3-position of the pyridine ring to introduce an aryl or heteroaryl group. This versatility is highly desirable in the context of generating compound libraries for high-throughput screening in the search for new drug candidates.
Detailed Research Findings
While specific, in-depth research focused solely on this compound is limited in publicly available literature, its chemical properties and potential reactivity can be inferred from the extensive body of knowledge on related compounds. The table below summarizes some of the key physicochemical properties of this compound, some of which are predicted based on its structure.
| Property | Value |
| CAS Number | 1862821-83-7 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Boiling Point (Predicted) | 345.5 ± 27.0 °C |
| Density (Predicted) | 1.524 ± 0.06 g/cm³ |
Data sourced from publicly available chemical databases.
The synthesis of this compound would likely involve the introduction of the 2-methylpropanoic acid moiety onto a pre-functionalized 3-bromopyridine derivative. The reactivity of the compound is expected to be dominated by the transformations of the carboxylic acid group and the substitution reactions at the bromine-bearing carbon of the pyridine ring. The pyridine nitrogen also offers a site for potential N-oxide formation or quaternization, further expanding the synthetic possibilities.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopyridin-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)6-3-4-11-5-7(6)10/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWNJTCFTVVPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromopyridin 4 Yl 2 Methylpropanoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.
Approaches Targeting the Pyridine (B92270) Ring System
One retrosynthetic approach involves the disconnection of the pyridine ring itself. This strategy could involve the construction of the substituted pyridine ring from acyclic precursors. For instance, a Hantzsch pyridine synthesis could be envisioned, although this is often more practical for dihydropyridine (B1217469) derivatives. A more common strategy in modern synthetic chemistry is to start with a pre-formed, functionalized pyridine ring.
A key consideration for this target molecule is the substitution pattern. The retrosynthetic analysis might involve disconnecting the C-C bond between the pyridine C4 position and the propanoic acid moiety. This leads to a 3,4-disubstituted pyridine precursor.
Approaches Targeting the Quaternary Carbon and Carboxyl Group
A primary disconnection point is the bond between the pyridine ring and the quaternary carbon of the propanoic acid group. This leads to a 3-bromo-4-lithiated (or other organometallic) pyridine species and a suitable electrophile for the 2-methylpropanoic acid synthon. Alternatively, a nucleophilic 2-methylpropanoic acid equivalent could react with an electrophilic pyridine at the 4-position.
Another strategy involves the disconnection of the carboxyl group. This suggests a precursor such as a nitrile or an ester, which can be hydrolyzed in the final step to yield the carboxylic acid. The quaternary carbon can be constructed through α-alkylation of a simpler carboxylic acid derivative. For example, starting from 2-(3-bromopyridin-4-yl)acetic acid, a two-step methylation at the α-position could be a viable route.
Strategies for Introducing and Manipulating the Bromo Substituent
The introduction of the bromine atom at the C3 position of the pyridine ring is a critical step. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging. Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of products.
A more controlled approach involves the use of a directing group to facilitate regioselective bromination. For example, an amino group can direct bromination to the adjacent position. Subsequent removal of the directing group would yield the desired 3-bromopyridine (B30812) derivative. Another strategy is to perform the bromination on a pyridine N-oxide derivative, which can alter the regioselectivity of the reaction.
Alternatively, the bromo substituent can be introduced via a Sandmeyer-type reaction from a corresponding aminopyridine precursor. This involves diazotization of the amino group followed by treatment with a bromide source.
Direct Synthesis Routes
Direct synthesis routes involve the forward synthesis of the target molecule from readily available starting materials, guided by the principles of the retrosynthetic analysis.
Carboxylation and Alkylation Strategies on Brominated Pyridine Precursors
One plausible synthetic route begins with a pre-functionalized 3-bromopyridine. This approach focuses on building the 2-methylpropanoic acid side chain at the C4 position.
A potential pathway could involve the following steps:
Metal-halogen exchange or directed ortho-metalation: Starting with 3-bromopyridine, a directed metalation at the C4 position can be achieved using a strong base like lithium diisopropylamide (LDA).
Carboxylation: The resulting organometallic intermediate can then be carboxylated by quenching with carbon dioxide to form 3-bromopyridine-4-carboxylic acid.
Formation of an ester: The carboxylic acid can be converted to its corresponding ester, for example, a methyl or ethyl ester, to facilitate the subsequent alkylation steps.
α-Alkylation: The ester can then be subjected to two successive α-alkylation reactions using a suitable base and methyl iodide to introduce the two methyl groups at the α-position, forming the quaternary carbon.
Hydrolysis: Finally, hydrolysis of the ester group will yield the target compound, 2-(3-bromopyridin-4-yl)-2-methylpropanoic acid.
An alternative within this strategy could start with 3-bromo-4-cyanopyridine. The cyano group can be hydrolyzed to a carboxylic acid or an ester. The α-carbon can then be alkylated.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 3-Bromopyridine | 1. LDA, THF, -78 °C; 2. CO2; 3. H3O+ | 3-Bromopyridine-4-carboxylic acid |
| 2 | 3-Bromopyridine-4-carboxylic acid | SOCl2, Methanol | Methyl 3-bromopyridine-4-carboxylate |
| 3 | Methyl 3-bromopyridine-4-carboxylate | 1. LDA, THF, -78 °C; 2. CH3I (2 equivalents) | Methyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate |
| 4 | Methyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate | 1. NaOH, H2O/MeOH; 2. H3O+ | This compound |
Bromination of Pyridine-Containing Propanoic Acids
An alternative direct synthesis route involves introducing the bromo substituent at a later stage of the synthesis. This approach would start with the synthesis of 2-(pyridin-4-yl)-2-methylpropanoic acid, followed by a regioselective bromination.
The synthesis of the precursor, 2-(pyridin-4-yl)-2-methylpropanoic acid, could be achieved through various methods, such as the alkylation of 2-(pyridin-4-yl)acetic acid derivatives.
Once the precursor is obtained, the key challenge is the regioselective bromination at the C3 position. As previously mentioned, direct bromination of pyridine can be unselective. However, the presence of the 2-methylpropanoic acid side chain at the C4 position might influence the regioselectivity of the bromination reaction.
Electrophilic bromination of pyridine is generally difficult due to the electron-withdrawing nature of the nitrogen atom. The reaction often requires high temperatures and strong acids. For instance, bromination of pyridine in the presence of fuming sulfuric acid can yield 3-bromopyridine. A similar approach could potentially be applied to 2-(pyridin-4-yl)-2-methylpropanoic acid, although the acidic conditions might lead to side reactions.
A more controlled method could involve the use of N-bromosuccinimide (NBS) as a brominating agent, potentially with a catalyst to control the regioselectivity.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Picoline | 1. Strong base (e.g., NaNH2); 2. CO2; 3. H3O+ | 2-(Pyridin-4-yl)acetic acid |
| 2 | 2-(Pyridin-4-yl)acetic acid | Esterification (e.g., SOCl2, EtOH), then α-methylation (e.g., NaH, CH3I x 2) | Ethyl 2-(pyridin-4-yl)-2-methylpropanoate |
| 3 | Ethyl 2-(pyridin-4-yl)-2-methylpropanoate | Hydrolysis (e.g., NaOH, H2O/EtOH) | 2-(Pyridin-4-yl)-2-methylpropanoic acid |
| 4 | 2-(Pyridin-4-yl)-2-methylpropanoic acid | Brominating agent (e.g., Br2, oleum) | This compound |
Regioselective Bromination Techniques on Pyridine Scaffolds
Several brominating agents and conditions can be employed to achieve regioselective bromination of pyridine derivatives. For activated pyridines, reagents like N-bromosuccinimide (NBS) are often utilized. The reaction conditions, including the choice of solvent and temperature, play a crucial role in directing the regioselectivity of the bromination.
In some cases, the use of pyridine N-oxides can be an effective strategy to control the regioselectivity of halogenation. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, often directing bromination to the 2- and 4-positions. Subsequent deoxygenation would then yield the desired brominated pyridine. For instance, bromination of pyridine N-oxide derivatives has been achieved with high regioselectivity using reagents like oxalyl bromide in dibromomethane.
A plausible synthetic route could involve the synthesis of 2-(pyridin-4-yl)-2-methylpropanoic acid as a precursor, followed by a regioselective bromination step. The alkyl substituent at the 4-position is an ortho, para-director, which in the case of a pyridine ring, would activate the 3- and 5-positions for electrophilic attack.
| Brominating Agent | Typical Substrate | Potential Outcome for 4-Alkylpyridine |
|---|---|---|
| N-Bromosuccinimide (NBS) | Activated Pyridines | Potential for bromination at the 3- and 5-positions. |
| Bromine in Fuming Sulphuric Acid | Pyridine | Can lead to 3-bromination, though conditions are harsh. researchgate.net |
| Oxalyl Bromide on Pyridine N-oxide | Pyridine N-oxides | Could offer an alternative route with different regioselectivity. researchgate.net |
Optimization of Reaction Conditions for Selectivity and Yield
Achieving high selectivity and yield in the bromination of a 4-substituted pyridine requires careful optimization of reaction parameters. Factors such as the choice of brominating agent, solvent, temperature, and reaction time are critical.
For a substrate like 2-(pyridin-4-yl)-2-methylpropanoic acid, direct bromination with elemental bromine could lead to a mixture of mono- and poly-brominated products, along with potential side reactions involving the carboxylic acid group. A milder brominating agent, such as NBS, in a suitable solvent like acetonitrile (B52724) or a halogenated hydrocarbon, might offer better control.
The temperature of the reaction is another key parameter. Lower temperatures generally favor higher selectivity by minimizing over-bromination and side reactions. The progress of the reaction should be monitored, for instance by thin-layer chromatography (TLC) or gas chromatography (GC), to determine the optimal reaction time that maximizes the formation of the desired 3-bromo isomer while minimizing the formation of byproducts.
Furthermore, the presence of a catalyst can influence the outcome of the bromination. While Lewis acids are commonly used to promote bromination of aromatic rings, their use with pyridine derivatives must be approached with caution due to the basicity of the pyridine nitrogen.
| Parameter | Variable | Considerations for Optimization |
|---|---|---|
| Solvent | Polar vs. Nonpolar | Solvent polarity can influence the reactivity of the brominating agent and the stability of reaction intermediates. |
| Temperature | Low vs. High | Lower temperatures often lead to higher regioselectivity. |
| Stoichiometry | Equimolar vs. Excess Bromine | Careful control of the amount of brominating agent is crucial to avoid polybromination. |
Hydrolytic Pathways from Corresponding Esters or Nitriles
An alternative to the direct synthesis of the carboxylic acid is to first prepare a corresponding ester or nitrile derivative, which can then be hydrolyzed to the final product. This approach can be advantageous as esters and nitriles may be more amenable to certain reaction conditions or purification techniques.
The hydrolysis of an ester, such as ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate, to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process, which can lead to higher yields. Typically, the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate and precipitate the carboxylic acid.
Similarly, a nitrile, such as 2-(3-bromopyridin-4-yl)-2-methylpropanenitrile, can be hydrolyzed to the carboxylic acid. This transformation is typically carried out by heating the nitrile under reflux with a strong acid, such as hydrochloric acid or sulfuric acid, or a strong base. Acid-catalyzed hydrolysis directly yields the carboxylic acid and the ammonium (B1175870) salt of the acid used, while base-catalyzed hydrolysis initially forms the carboxylate salt and ammonia, requiring a subsequent acidification step to obtain the free carboxylic acid.
Convergent Synthesis Approaches
Coupling Reactions Involving Bromopyridine Fragments (e.g., Sonogashira coupling with related compounds)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the Sonogashira coupling specifically forms a bond between an aryl or vinyl halide and a terminal alkyne, the principles of palladium-catalyzed coupling can be extended to other types of coupling partners. scirp.org For the synthesis of this compound, a more relevant coupling reaction would be one that forms a C(sp2)-C(sp3) bond, such as a Suzuki or Negishi coupling.
A hypothetical convergent approach could involve the coupling of a 3,4-disubstituted pyridine derivative with a suitable propanoic acid precursor. For instance, a Suzuki coupling could be envisioned between a 3-bromo-4-halopyridine and a boronic acid or ester derivative of 2-methylpropanoic acid. However, the synthesis of the required boronic acid derivative of the propanoic acid fragment would need to be considered.
Coupling of Propanoic Acid Derivatives with Pyridine Synthons
A more direct convergent approach would involve the coupling of a pre-formed propanoic acid derivative with a suitable pyridine synthon. This could potentially be achieved through a Suzuki-Miyaura coupling reaction. In this scenario, a boronic acid or ester derivative of the pyridine ring would be coupled with a halide derivative of the 2-methylpropanoic acid moiety.
For example, 3-bromopyridine-4-boronic acid could be a key intermediate. This compound could then be coupled with a suitable derivative of 2-bromo-2-methylpropanoic acid, such as its ethyl ester, under palladium catalysis. The resulting coupled product would be the ethyl ester of the target molecule, which could then be hydrolyzed to the final carboxylic acid. The synthesis of 3-pyridylboronic acid is a known process and could potentially be adapted for the 4-substituted analogue. orgsyn.org
| Coupling Reaction | Pyridine Fragment | Propanoic Acid Fragment | Key Transformation |
|---|---|---|---|
| Suzuki-Miyaura | 3-Bromopyridine-4-boronic acid | Ethyl 2-bromo-2-methylpropanoate | Pd-catalyzed C-C bond formation |
| Negishi | 3-Bromo-4-iodopyridine | 2-(ethoxycarbonyl)-2-methylpropylzinc chloride | Pd-catalyzed C-C bond formation |
Purification and Isolation Methodologies
The purification and isolation of the final product, this compound, are crucial steps to obtain a compound of high purity. The amphoteric nature of the molecule, containing both a basic pyridine ring and an acidic carboxylic acid group, allows for specific purification strategies.
A common method for the purification of carboxylic acids is through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to remove any basic impurities. Subsequently, the organic layer can be extracted with an aqueous base, such as sodium bicarbonate or sodium hydroxide solution, to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated and acidified with a strong acid, like hydrochloric acid, to precipitate the pure carboxylic acid, which can then be collected by filtration.
Recrystallization is another powerful technique for purifying solid compounds. A suitable solvent or solvent mixture is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in the minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. Potential solvents for the recrystallization of pyridine carboxylic acids could include water, ethanol, or mixtures thereof.
For more challenging separations, chromatographic techniques can be employed. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be effective. The choice of eluent is critical and typically consists of a mixture of a nonpolar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or methanol, to achieve the desired separation. For analytical purposes and for the purification of small quantities, High-Performance Liquid Chromatography (HPLC) can be utilized. sielc.comhelixchrom.com
| Purification Method | Principle | Typical Application |
|---|---|---|
| Acid-Base Extraction | Differential solubility of the acidic/basic form of the compound. | Removal of neutral and basic/acidic impurities. |
| Recrystallization | Difference in solubility at different temperatures. | Purification of solid products. |
| Column Chromatography | Differential adsorption on a stationary phase. | Separation of closely related compounds. |
| HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Analytical assessment of purity and small-scale purification. |
Chromatographic Techniques for High Purity Isolation
Column chromatography is a frequently employed method for the purification of pyridine carboxylic acid derivatives. While specific examples detailing the chromatographic purification of this compound are not extensively documented in public literature, purification principles can be drawn from similar compounds. For instance, the purification of related crude pyridone-carboxylic acids has been successfully achieved using column chromatography with a hexane/ethyl acetate eluent system. nih.gov
The general approach for purifying carboxylic acids involves selecting an appropriate stationary phase, typically silica gel, and a mobile phase that allows for the differential separation of the target compound from its impurities. The polarity of the solvent system is optimized to ensure adequate retention of the compound on the column while allowing impurities to be eluted at different rates.
For acidic compounds like this compound, a typical mobile phase might consist of a non-polar solvent such as hexane or heptane (B126788) and a more polar solvent like ethyl acetate or dichloromethane. The ratio of these solvents is adjusted to achieve the desired separation.
Table 1: Illustrative Chromatographic Purification Systems for Related Carboxylic Acids
| Stationary Phase | Mobile Phase / Eluent System | Compound Type |
| Silica Gel | Hexane / Ethyl Acetate (3:1) | Pyridone-carboxylic acids nih.gov |
| Not Specified | Dichloromethane | Crude product post-extraction google.compatsnap.com |
This table is illustrative and based on purification methods for structurally related compounds. Specific conditions for the title compound may vary.
Recrystallization and Precipitation Strategies
Recrystallization and precipitation are powerful techniques for purifying solid compounds based on differences in solubility. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize out of the solution while impurities remain dissolved.
A common strategy for purifying carboxylic acids is to dissolve the impure solid in an appropriate solvent or solvent mixture and then induce crystallization. For instance, a crude product containing the isomeric impurity 2-(3-bromophenyl)-2-methylpropanoic acid alongside the desired 2-(4-bromophenyl)-2-methylpropanoic acid was effectively purified by recrystallization from aqueous methanol, significantly increasing the purity to 99.2%. google.com
Another widely used technique involves acid-base manipulation. Water-insoluble carboxylic acids can be dissolved in an aqueous basic solution, such as sodium hydroxide, to form a soluble salt. lookchem.com Insoluble impurities are then removed by filtration. The clear filtrate is then acidified with a mineral acid, causing the pure carboxylic acid to precipitate out of the solution. lookchem.com This precipitate can then be collected by filtration, washed, and dried. For example, in the synthesis of a related compound, 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid, the final product was precipitated from an aqueous solution using concentrated hydrochloric acid. nih.gov
Suspending the crude solid product in a solvent in which it is poorly soluble, such as hexanes, can also serve as a washing step to remove more soluble impurities prior to further purification. google.compatsnap.com
Table 2: Recrystallization and Precipitation Methods for Related Propanoic Acids
| Method | Solvent System | Conditions | Outcome | Reference |
| Recrystallization | Aqueous Methanol | Not specified | Purity increased from 94.4% to 99.2% for 2-(4-bromophenyl)-2-methylpropanoic acid. google.com | google.com |
| Precipitation | Water / Hydrochloric Acid | Acidification with concentrated HCl. nih.gov | Isolation of solid 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid. nih.gov | nih.gov |
| Suspension/Wash | Hexanes | Suspension of crude solid followed by filtration. | Removal of soluble impurities from crude product. google.compatsnap.com | google.compatsnap.com |
| Acid-Base Precipitation | Aqueous NaOH / Mineral Acid | Dissolution in base, filtration, followed by acidification. | General method for purifying water-insoluble acids. lookchem.com | lookchem.com |
Chemical Reactivity and Derivatization Studies of 2 3 Bromopyridin 4 Yl 2 Methylpropanoic Acid
Reactivity at the Carboxylic Acid Functional Group
The carboxylic acid group of 2-(3-bromopyridin-4-yl)-2-methylpropanoic acid is a prime site for modification. Its reactivity is influenced by the adjacent quaternary carbon center, which imparts significant steric hindrance, and the electronic nature of the pyridine (B92270) ring.
Esterification Reactions for Intermediate Protection and Modification
Esterification of the carboxylic acid is a common strategy for protecting this functional group during subsequent reactions or for modifying the compound's physicochemical properties. Given the steric hindrance around the carboxyl group, direct acid-catalyzed esterification with simple alcohols may require forcing conditions.
Alternative methods for the esterification of sterically hindered carboxylic acids, such as this compound, are often employed. These can include:
Activation with coupling reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions.
Conversion to an acid chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride, which readily reacts with alcohols to form esters.
Alkylation of the carboxylate salt: Deprotonation of the carboxylic acid with a base to form the carboxylate salt, followed by reaction with an alkyl halide, is another effective method.
Patents describing the synthesis of related pyridine carboxylic acid esters often utilize acid catalysts like sulfuric acid, sometimes in conjunction with a water-immiscible alcohol to drive the reaction to completion by removing water. google.comgoogle.com For instance, the esterification of nicotinic acid has been achieved by refluxing with butanol in the presence of an alkane sulfonic acid catalyst and benzene (B151609) to azeotropically remove water. google.com
Table 1: General Conditions for Esterification of Pyridine Carboxylic Acids
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Acid-Catalyzed | Alcohol, H₂SO₄ or TsOH | Reflux, often with water removal | google.comgoogle.com |
| Coupling Reagent | Alcohol, DCC/DMAP or EDC/DMAP | Room temperature, inert solvent | General Method |
| Acid Chloride | SOCl₂ or (COCl)₂, then alcohol | Room temperature or gentle heating | General Method |
| Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide | Varies with base and alkyl halide | General Method |
Amide Bond Formation for Scaffold Diversification
The formation of amides from this compound provides a direct route to introduce a wide range of chemical diversity. Similar to esterification, the steric hindrance of the carboxylic acid group necessitates the use of efficient coupling agents.
Commonly used peptide coupling reagents are well-suited for this transformation. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by a primary or secondary amine. The choice of coupling reagent and reaction conditions can be critical to achieving high yields and minimizing side reactions. Boric acid has also been shown to catalyze the direct amidation of carboxylic acids and amines. orgsyn.org
Table 2: Selected Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description |
|---|---|
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| T3P | Propylphosphonic anhydride |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
The synthesis of N-(pyridin-2-yl)amides has been achieved through dehydrative coupling, and in cases where yields are variable, the use of 2-aminopyridine-N-oxides has been presented as a solution. nih.gov For sterically hindered 2-arylpropionic acids, amide prodrugs have been synthesized using DCC as the coupling agent. researchgate.net
Reduction to Alcohols and Subsequent Transformations
Reduction of the carboxylic acid functional group to a primary alcohol offers another avenue for derivatization. The resulting alcohol, 2-(3-bromopyridin-4-yl)-2-methylpropan-1-ol, can undergo a variety of subsequent reactions, such as oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.
Due to the stability of carboxylic acids, strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to primary alcohols. chemicalbook.com However, its high reactivity can lead to compatibility issues with other functional groups.
Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is a milder alternative that shows good chemoselectivity for the reduction of carboxylic acids in the presence of other reducible functional groups. chemicalbook.com
Reactivity of the Bromine Substituent on the Pyridine Ring
The bromine atom at the 3-position of the pyridine ring is a key handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring and the steric environment around the bromine atom can influence the efficiency of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from this compound or its derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds. The reaction of 3-bromopyridines with arylboronic acids is well-documented. nih.govgoogleapis.com
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of arylalkynes. The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been reported to proceed in good to excellent yields. organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is a powerful tool for the synthesis of arylamines. The Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been successfully demonstrated. google.com
The carboxylic acid group may need to be protected, for instance as an ester, prior to these cross-coupling reactions to avoid potential interference with the basic reaction conditions or the catalyst.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on 3-Bromopyridine (B30812) Scaffolds
| Reaction | Coupling Partner | Catalyst System (Typical) | Product |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | 3-R-Pyridine |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 3-(R-C≡C)-Pyridine |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-(R¹R²N)-Pyridine |
The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of ligand coordinated to the palladium center. The ligand influences the stability, activity, and selectivity of the catalyst. For sterically hindered substrates like this compound derivatives, the use of bulky and electron-rich phosphine (B1218219) ligands is often beneficial.
For Suzuki-Miyaura reactions , ligands such as SPhos, XPhos, and RuPhos have been shown to be effective for coupling sterically hindered aryl bromides. The choice of base and solvent can also significantly impact the reaction outcome. google.com
In Sonogashira couplings , while traditional catalysts like Pd(PPh₃)₄/CuI are often effective, catalyst systems with more specialized ligands can improve yields and expand the substrate scope, particularly for challenging substrates. nih.gov
Buchwald-Hartwig aminations are highly dependent on the ligand. A variety of specialized phosphine ligands, often referred to as Buchwald ligands, have been developed to facilitate the coupling of a wide range of amines with aryl halides, including sterically demanding and electron-deficient substrates. google.comgoogle.com The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.
Optimization of reaction conditions, including the catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, is often necessary to achieve high yields and selectivity for a specific substrate combination.
Regioselectivity and Chemoselectivity Considerations
In the functionalization of this compound, regioselectivity and chemoselectivity are of paramount importance. The pyridine ring presents multiple potential reaction sites, and the presence of both a bromine atom and a carboxylic acid group introduces further complexity.
Regioselectivity: The 3-bromopyridine moiety is susceptible to nucleophilic aromatic substitution (SNAr). Generally, in pyridine systems, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com However, in the case of 3-bromopyridine derivatives, a notable regiochemical outcome is the 4-selective substitution. This can occur through a base-catalyzed isomerization mechanism that proceeds via a 3,4-pyridyne intermediate. nih.gov The subsequent nucleophilic addition to this intermediate can lead to substitution at the 4-position. The ratio of 4- to 3-substituted products is influenced by the reaction conditions, including the nature of the nucleophile and the base employed. nih.gov
Chemoselectivity: The presence of a carboxylic acid group introduces a challenge in chemoselectivity, particularly in reactions involving strong bases or organometallic reagents. The acidic proton of the carboxylic acid will readily react with such reagents. Therefore, protection of the carboxylic acid group, for instance, by conversion to an ester, is often a necessary prerequisite for reactions targeting the bromopyridine ring. Alternatively, a stoichiometric amount of base can be used to deprotonate the carboxylic acid prior to the intended reaction. A study on halogen-metal exchange on bromoheterocycles bearing acidic protons demonstrated that a combination of i-PrMgCl and n-BuLi can be effectively used, where the Grignard reagent initially deprotonates the acidic group, allowing the organolithium reagent to perform the halogen-metal exchange. nih.govnih.gov This approach circumvents the need for a separate protection-deprotection sequence.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the derivatization of the 3-bromopyridine core of this compound. In this reaction, the bromine atom is displaced by a nucleophile. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the anionic intermediate.
The reactivity of the pyridine ring towards SNAr is highest at the 2- and 4-positions. For 3-halopyridines, direct SNAr is generally less facile than for 2- or 4-halopyridines. However, as mentioned, base-catalyzed pathways involving a pyridyne intermediate can lead to 4-substituted products. nih.gov A variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed in these reactions.
The general mechanism for SNAr involves the attack of the nucleophile on the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the bromide ion then restores the aromaticity of the ring.
| Nucleophile | Product Type | Reference |
| Alkoxides (RO⁻) | 4-Alkoxypyridine derivatives | nih.gov |
| Amines (R₂NH) | 4-Aminopyridine derivatives | nih.gov |
| Thiolates (RS⁻) | 4-Thioetherpyridine derivatives | researchgate.net |
Metal-Halogen Exchange Reactions for Further Functionalization
Metal-halogen exchange is a powerful tool for the further functionalization of the 3-bromopyridine ring. This reaction transforms the relatively unreactive C-Br bond into a highly reactive organometallic species, which can then be quenched with various electrophiles to introduce a wide range of substituents.
The most common metal-halogen exchange reaction is the lithium-halogen exchange, typically carried out using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.org The presence of the acidic carboxylic acid proton in this compound necessitates careful consideration of the reaction conditions. As previously discussed, a combined approach using a Grignard reagent to deprotonate the acid followed by an organolithium reagent for the exchange can be effective. nih.govnih.gov
Once the organolithium species is formed, it can react with a variety of electrophiles, as illustrated in the table below.
| Electrophile | Functional Group Introduced |
| CO₂ | Carboxylic acid |
| Aldehydes/Ketones | Secondary/Tertiary alcohols |
| Alkyl halides | Alkyl group |
| Borates | Boronic acid/ester |
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic sextet and is therefore available for reaction with electrophiles. This reactivity is similar to that of tertiary amines.
Quaternization Reactions and N-Oxidation
Quaternization: The pyridine nitrogen can be readily alkylated by reaction with alkyl halides to form quaternary pyridinium (B92312) salts. mdpi.com This reaction, known as the Menshutkin reaction, is a classic SN2 process. The quaternization of the pyridine ring increases its electron deficiency, which can further activate the ring towards nucleophilic attack. The reaction is typically carried out in a polar apathetic solvent. mdpi.com
N-Oxidation: The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. arkat-usa.orgthieme-connect.de The N-oxide group is a versatile functionality. It can activate the 2- and 4-positions of the pyridine ring towards both electrophilic and nucleophilic substitution. Furthermore, the N-oxide can be deoxygenated to regenerate the parent pyridine.
| Reagent | Transformation | Product | Reference |
| Alkyl Halide (R-X) | Quaternization | N-Alkylpyridinium salt | mdpi.com |
| Peroxy Acid (e.g., m-CPBA) | N-Oxidation | Pyridine N-oxide | arkat-usa.org |
Coordination Chemistry in Metal-Organic Frameworks or Catalysis
The pyridine nitrogen and the carboxylate group of this compound can act as coordination sites for metal ions. This bifunctional nature makes it a potential ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.orguniversityofgalway.iersc.org The pyridine nitrogen acts as a Lewis base, while the carboxylate can coordinate in a monodentate, bidentate, or bridging fashion. researchgate.net
Transformations at the α,α-Disubstituted Carbon Center
The α,α-disubstituted carbon center of this compound is a quaternary carbon, which limits the types of reactions that can occur directly at this position compared to carbons bearing α-hydrogens. However, the carboxylic acid group itself can undergo a range of transformations.
One of the key reactions of carboxylic acids is decarboxylation, the loss of carbon dioxide. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of certain functional groups can facilitate this process. For this compound, decarboxylation would lead to the formation of 3-bromo-4-isopropylpyridine. This reaction typically requires harsh conditions, such as high temperatures or the use of specific catalysts.
Other transformations of the carboxylic acid group are also possible, following standard organic chemistry protocols. These include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
Amide formation: Reaction with an amine, often activated by a coupling reagent, to form an amide.
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
These transformations provide avenues for further diversification of the molecular scaffold, allowing for the introduction of a wide array of functional groups at this position.
| Reagent(s) | Transformation | Product Functional Group |
| Heat/Catalyst | Decarboxylation | Isopropyl group |
| R'OH, H⁺ | Esterification | Ester |
| R'₂NH, Coupling Agent | Amide Formation | Amide |
| LiAlH₄ | Reduction | Primary Alcohol |
Stereochemical Considerations in Further Functionalization
The molecular structure of this compound is fundamental to understanding its stereochemical properties. The central carbon atom at the second position (C2) of the propanoic acid chain is a quaternary carbon, bonded to a carboxyl group (-COOH), a 3-bromopyridin-4-yl group, and two methyl (-CH3) groups. Due to the presence of two identical methyl substituents on this carbon, it is not a stereocenter. Consequently, the molecule itself is achiral and does not exhibit enantiomerism.
Stereochemical considerations, therefore, become significant only during subsequent derivatization or functionalization reactions that either introduce a new chiral center or involve diastereoselective processes. For instance, a reaction that modifies one of the methyl groups or the carboxylic acid group could potentially generate a new stereocenter, leading to the formation of enantiomeric or diastereomeric products.
While the principles of stereoselective synthesis are critical in medicinal chemistry and materials science, specific research detailing the stereoselective functionalization of this compound is not extensively documented in publicly available scientific literature. The strategic introduction of chirality would depend on the nature of the reagents and reaction conditions employed, aiming to control the three-dimensional arrangement of the resulting molecule.
Rearrangement Reactions and Fragmentations
The stability and reactivity of this compound can be probed through studies of its behavior under conditions that might induce molecular rearrangements or through analytical techniques that cause fragmentation, such as mass spectrometry.
Rearrangement Reactions: Detailed studies outlining specific intramolecular rearrangement reactions (e.g., Curtius, Hofmann, or Beckmann rearrangements) involving this compound or its immediate derivatives are not prominently reported in the surveyed chemical literature. Such reactions would typically require the conversion of the carboxylic acid to a different functional group (like an azide (B81097) or amide) prior to rearrangement.
Fragmentation Analysis: Mass spectrometry is a primary technique used to determine the fragmentation patterns of molecules. While a specific experimental mass spectrum for this compound is not provided, a predictable fragmentation pattern can be deduced based on its structural features and established fragmentation rules for organic compounds. libretexts.orgchemguide.co.uk The molecular weight of the compound is 244.09 g/mol . chemicalbook.com
Upon ionization in a mass spectrometer, the molecular ion ([M]•+) would be formed. Due to the presence of one bromine atom, this molecular ion peak would appear as a pair of peaks of nearly equal intensity (the M+ and M+2 peaks) corresponding to the two major isotopes of bromine, 79Br and 81Br. docbrown.info The energetically unstable molecular ion would then undergo fragmentation. chemguide.co.uk
Key predicted fragmentation pathways include:
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl, leading to the loss of the •COOH radical (mass of 45 Da). libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond between the quaternary carbon and the pyridine ring or the loss of a methyl radical (•CH3, mass of 15 Da) is another plausible pathway. The formation of a stable tertiary carbocation would favor this process. docbrown.info
Fragmentation of the Pyridine Ring: The bromopyridine ring itself can undergo characteristic fragmentation, although this typically requires higher energy.
A summary of predicted significant fragments is presented in the interactive data table below.
| Predicted Fragment Ion | m/z (mass/charge) Value (for 79Br) | m/z (mass/charge) Value (for 81Br) | Likely Neutral Loss |
|---|---|---|---|
| [C9H10BrNO2]+ (Molecular Ion) | 243 | 245 | - |
| [C8H10BrN]+ | 199 | 201 | •COOH |
| [C8H7BrNO2]+ | 228 | 230 | •CH3 |
| [C4H9]+ | 57 | •C5H1BrNCOOH |
Applications of 2 3 Bromopyridin 4 Yl 2 Methylpropanoic Acid As a Synthetic Intermediate and Building Block
Construction of Complex Heterocyclic Systems
The presence of both a bromo-substituted pyridine (B92270) and a carboxylic acid group in 2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid offers multiple reaction sites for the construction of intricate heterocyclic frameworks. This versatility allows for its use in both annulation reactions to create fused ring systems and in the synthesis of polysubstituted pyridine derivatives.
Annulation Reactions to Form Fused Ring Systems
While specific examples of annulation reactions involving this compound to form fused ring systems are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests significant potential. Generally, bromo-substituted pyridines can participate in a variety of cross-coupling reactions, which, when combined with intramolecular cyclization involving the carboxylic acid or its derivatives, can lead to the formation of fused heterocyclic structures. For instance, a hypothetical reaction pathway could involve the conversion of the carboxylic acid to an amide, followed by an intramolecular Heck reaction or a Buchwald-Hartwig amination to forge a new ring fused to the pyridine core. Such strategies are common in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Synthesis of Polysubstituted Pyridine Derivatives
The bromine atom on the pyridine ring of this compound serves as a versatile handle for the introduction of various substituents, enabling the synthesis of a wide array of polysubstituted pyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring.
For example, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group, while a Sonogashira coupling could install an alkyne moiety. The carboxylic acid group can also be modified through standard transformations like esterification, amidation, or reduction to an alcohol, further diversifying the resulting pyridine derivatives. This modular approach allows for the systematic variation of substituents around the pyridine core, which is a crucial strategy in drug discovery and the development of functional materials.
Development of Pyridine-Based Scaffolds for Chemical Biology Research
Pyridine-containing molecules are prevalent in pharmaceuticals and bioactive compounds, making pyridine-based scaffolds highly sought after in chemical biology. nih.govgoogle.com this compound provides a valuable starting point for the creation of such scaffolds, which can be utilized in the design of molecular probes and for the diversification of compound libraries.
Design and Synthesis of Molecular Probes for Target Identification
Molecular probes are essential tools for identifying and characterizing biological targets. The structure of this compound allows for the incorporation of reporter groups, such as fluorophores or affinity tags, which are necessary for a probe's function. The bromine atom can be functionalized via cross-coupling reactions to attach these reporter moieties, while the carboxylic acid can be used to link the probe to a reactive group for covalent modification of the target protein or to a linker for attachment to a solid support. The ability to systematically modify both the pyridine core and the propanoic acid side chain enables the fine-tuning of the probe's properties, such as its selectivity and binding affinity for the target of interest.
Scaffold Diversification for Exploring Biological Space (e.g., as part of a library for enzymatic inhibition studies)
The creation of diverse chemical libraries is a cornerstone of modern drug discovery, allowing for the screening of a wide range of compounds against biological targets like enzymes. researchgate.net The synthetic tractability of this compound makes it an excellent building block for library synthesis. Through combinatorial chemistry approaches, the bromine and carboxylic acid functionalities can be reacted with a variety of building blocks to generate a large collection of structurally related but diverse molecules.
This diversification can be achieved by employing a range of coupling partners in palladium-catalyzed reactions at the bromine position and by using a diverse set of alcohols or amines to form esters or amides from the carboxylic acid. The resulting library of polysubstituted pyridine scaffolds can then be screened in high-throughput assays to identify compounds with desired biological activities, such as the inhibition of specific enzymes.
Precursor in Ligand and Catalyst Design
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property, combined with the ability to introduce other coordinating groups through functionalization of the bromine atom and the carboxylic acid, positions this compound as a promising precursor for the design of novel ligands and catalysts.
Utilization in Chiral Ligand Synthesis
The design and synthesis of chiral ligands are of paramount importance in asymmetric catalysis, enabling the stereoselective production of enantiomerically pure compounds. This compound serves as a promising scaffold for the generation of novel chiral ligands due to its inherent chirality and multiple points for chemical modification.
The carboxylic acid moiety provides a convenient handle for coupling with a variety of chiral amines or alcohols to form amide or ester linkages, respectively. This approach allows for the introduction of additional stereogenic centers and the construction of bidentate or tridentate ligand frameworks. For instance, the reaction of the acid with a chiral amino alcohol can yield a ligand with N,O-donor atoms, capable of coordinating to a metal center in a defined stereochemical arrangement.
Furthermore, the 3-bromo-4-pyridyl core is a key component for extending the ligand structure. The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new functional groups. This functionalization can be used to tune the steric and electronic properties of the resulting ligand, thereby influencing the efficiency and selectivity of the catalytic process in which the ligand is employed.
A hypothetical synthetic pathway to a chiral phosphine-pyridyl ligand is outlined below:
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | This compound | (R)-1-Phenylethanamine | EDC, HOBt, DMF | (R)-N-(1-Phenylethyl)-2-(3-bromopyridin-4-yl)-2-methylpropanamide |
| 2 | (R)-N-(1-Phenylethyl)-2-(3-bromopyridin-4-yl)-2-methylpropanamide | Diphenylphosphine | Pd(dba)₂, Xantphos, Cs₂CO₃, Toluene | (R)-N-(1-Phenylethyl)-2-(3-(diphenylphosphino)pyridin-4-yl)-2-methylpropanamide |
This table illustrates a potential two-step synthesis where the carboxylic acid is first coupled with a chiral amine, followed by a palladium-catalyzed phosphination at the bromine position. The resulting molecule is a P,N-ligand with potential applications in asymmetric hydrogenation or hydroformylation reactions.
Incorporation into Organometallic Complexes
The pyridyl nitrogen atom of this compound provides a strong coordination site for a wide range of transition metals. The formation of organometallic complexes is a fundamental step in the development of new catalysts and functional materials.
The carboxylic acid group can either be deprotonated to act as a carboxylate ligand, forming a bidentate chelate with the pyridyl nitrogen, or it can be esterified or amidated to introduce other coordinating functionalities. The bromo-substituent on the pyridine ring also plays a crucial role in the incorporation of this molecule into organometallic frameworks. It can participate in oxidative addition reactions with low-valent metal centers, leading to the formation of a direct metal-carbon bond.
Moreover, the bromine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the attachment of the pyridyl moiety to other coordinating groups prior to metal complexation. This versatility allows for the synthesis of a diverse array of organometallic complexes with tailored properties.
The following table provides hypothetical examples of organometallic complexes that could be synthesized from this compound or its derivatives.
| Metal Center | Ligand Derivative | Coordination Mode | Potential Application |
| Palladium(II) | 2-(3-Bromopyridin-4-yl)-2-methylpropanoate | N,O-chelation | Catalyst for cross-coupling reactions |
| Rhodium(I) | (R)-N-(1-Phenylethyl)-2-(3-(diphenylphosphino)pyridin-4-yl)-2-methylpropanamide | P,N-chelation | Asymmetric hydrogenation catalyst |
| Iridium(III) | 2-(3-(2,2'-bipyridin-5-yl)pyridin-4-yl)-2-methylpropanoic acid | N,N',N''-tridentate | Photosensitizer in photoredox catalysis |
These examples highlight the potential for creating a variety of organometallic structures by leveraging the different functional groups within the parent molecule. The specific choice of metal and the ligand's coordination environment would ultimately determine the chemical reactivity and potential applications of the resulting complex.
Structural Analysis and Conformational Studies
X-ray Crystallography for Solid-State Structure Elucidation
No published X-ray crystallography studies for 2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid were found. Consequently, information regarding its solid-state structure, including precise bond lengths, bond angles, and dihedral angles, remains undetermined.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Without experimental crystallographic data, a quantitative analysis of the bond parameters for this compound is not possible.
Characterization of Intermolecular Interactions
The nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid group and the pyridine (B92270) nitrogen, or potential π-π stacking interactions between the pyridine rings, has not been experimentally characterized.
Polymorphism and Crystal Engineering
There is no information in the scientific literature regarding the existence of polymorphs or any crystal engineering studies involving this compound.
Solution-State Conformational Analysis by NMR Spectroscopy
No publicly available Proton (¹H) or Carbon-¹³ (¹³C) NMR spectroscopic data for this compound could be located. This prevents a detailed analysis of its conformational preferences and dynamic behavior in solution.
Proton and Carbon NMR Chemical Shift Analysis
The absence of NMR spectra precludes the analysis of chemical shifts, which would provide insights into the electronic environment of the protons and carbon atoms within the molecule.
Conformational Preferences and Rotational Barriers
Without advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or temperature-dependent NMR experiments, the conformational preferences of the molecule and the energy barriers to rotation around its single bonds remain unknown.
Spectroscopic and Spectrometric Characterization Methodologies
The elucidation of the molecular structure of "this compound" and the confirmation of its elemental composition are critically dependent on a suite of advanced analytical techniques. Among these, Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools. IR spectroscopy provides vital information regarding the functional groups present in the molecule, while HRMS allows for the precise determination of its elemental formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of the chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.
For "this compound," the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the pyridine ring, and the carbon-bromine bond. While a specific experimental spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on the known frequencies for similar functional groups in other molecules. chemicalbook.comnist.govnist.govdocbrown.infonist.gov
Expected Infrared Absorption Bands:
A detailed analysis of the expected IR spectrum would reveal several key absorption peaks:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.info
C-H Stretch (Alkyl and Aromatic): Sharp, medium-to-weak absorption bands are expected between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups. Aromatic C-H stretching vibrations of the pyridine ring are typically observed at slightly higher wavenumbers, in the 3000-3100 cm⁻¹ region.
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak is predicted to appear in the range of 1700-1725 cm⁻¹. This intense band is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. docbrown.info
C=C and C=N Stretch (Pyridine Ring): The pyridine ring is expected to show a series of medium-to-weak absorption bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹, which are characteristic of the C=C and C=N stretching vibrations within the aromatic ring.
C-O Stretch and O-H Bend (Carboxylic Acid): The spectrum will likely display C-O stretching and O-H in-plane bending vibrations in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.
C-Br Stretch: The carbon-bromine bond is expected to produce a weak-to-medium absorption band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
The following interactive table summarizes the predicted key IR absorption bands for "this compound":
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Methyl Groups (Alkyl) | C-H Stretch | 2850 - 3000 | Medium-Weak |
| Pyridine Ring (Aromatic) | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Pyridine Ring | C=C & C=N Stretch | 1400 - 1600 | Medium-Weak |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Carboxylic Acid | O-H Bend | 1380 - 1440 | Medium |
| Bromopyridine | C-Br Stretch | 500 - 600 | Weak-Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula of a compound by comparing the experimentally measured exact mass with the calculated theoretical mass for potential formulas.
For "this compound," with the chemical formula C₉H₁₀BrNO₂, the theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O).
Theoretical Exact Mass Calculation:
The theoretical exact mass of the [M+H]⁺ ion (the protonated molecule) is a key value sought in HRMS analysis, particularly with techniques like Electrospray Ionization (ESI). researchgate.netnih.gov
Molecular Formula: C₉H₁₀BrNO₂
Exact Mass of ¹²C: 12.000000 u
Exact Mass of ¹H: 1.007825 u
Exact Mass of ⁷⁹Br: 78.918337 u
Exact Mass of ¹⁴N: 14.003074 u
Exact Mass of ¹⁶O: 15.994915 u
Theoretical Monoisotopic Mass of C₉H₁₀⁷⁹BrNO₂: (9 x 12.000000) + (10 x 1.007825) + (1 x 78.918337) + (1 x 14.003074) + (2 x 15.994915) = 242.9922 u
Theoretical Exact Mass of [M+H]⁺ (C₉H₁₁⁷⁹BrNO₂⁺): 242.9922 + 1.007825 = 243.9990 u
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. The peak corresponding to the molecule containing ⁸¹Br will appear at an m/z value two units higher than the ⁷⁹Br-containing molecule.
Theoretical Monoisotopic Mass of C₉H₁₀⁸¹BrNO₂: (9 x 12.000000) + (10 x 1.007825) + (1 x 80.916291) + (1 x 14.003074) + (2 x 15.994915) = 244.9902 u
Theoretical Exact Mass of [M+H]⁺ (C₉H₁₁⁸¹BrNO₂⁺): 244.9902 + 1.007825 = 245.9970 u
An experimental HRMS analysis of "this compound" would be expected to show a pair of peaks in the mass spectrum corresponding to these [M+H]⁺ ions with approximately equal intensity, separated by 2 m/z units. The measured m/z values would be very close to the calculated theoretical values, confirming the elemental composition.
The following interactive table summarizes the expected high-resolution mass spectrometry data for the protonated molecule:
| Isotopologue | Molecular Formula | Theoretical m/z ([M+H]⁺) |
| ⁷⁹Br | C₉H₁₁⁷⁹BrNO₂⁺ | 243.9990 |
| ⁸¹Br | C₉H₁₁⁸¹BrNO₂⁺ | 245.9970 |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical relevance. DFT studies on pyridine (B92270) carboxylic acid derivatives have provided valuable information on their structure-property relationships. mdpi.com
Geometry Optimization and Electronic Structure Analysis
The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For pyridine derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to determine bond lengths, bond angles, and dihedral angles. mdpi.com
Following geometry optimization, an analysis of the electronic structure provides a deeper understanding of the molecule's reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For similar pyridine derivatives, the HOMO is often located on the aromatic rings, while the LUMO distribution can vary depending on the substituents. biointerfaceresearch.com
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for molecular recognition and binding to biological targets. mdpi.com
| Parameter | Description | Typical Findings for Pyridine Derivatives |
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Planar pyridine ring with specific orientations of the carboxylic acid and methyl groups. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Often localized on the electron-rich pyridine ring and bromine atom. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Typically distributed over the pyridine ring and the carboxylic acid group. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | Influenced by substituents on the pyridine ring. |
| Charge Distribution | The distribution of partial charges across the atoms of the molecule. | Negative potential around the nitrogen and oxygen atoms, positive potential around hydrogen atoms. |
Prediction of Spectroscopic Parameters
DFT calculations are also instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra can aid in the structural elucidation and characterization of novel compounds. For instance, calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. biointerfaceresearch.com Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure.
Mechanistic Insights into Reaction Pathways
Theoretical calculations can provide valuable insights into the mechanisms of chemical reactions involving 2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information helps in understanding the feasibility of a reaction pathway and the factors that influence reaction rates and product selectivity. For example, DFT studies on Suzuki cross-coupling reactions of bromopyridines have been used to understand the reaction mechanism and the role of catalysts. mdpi.com
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in solution. nih.govsemanticscholar.orgdntb.gov.ua
Conformational Sampling in Solution
In a solvent, a flexible molecule like this compound can adopt a multitude of conformations. MD simulations can sample these different conformations, providing a statistical understanding of the molecule's flexibility and preferred shapes in a particular solvent. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The simulations can reveal the most populated conformational states and the energy barriers between them.
Interaction Studies with Modeled Binding Pockets
For molecules designed as potential drug candidates, MD simulations are invaluable for studying their interactions with the binding pockets of target proteins. By placing the molecule within a modeled binding site of a protein, MD simulations can predict the binding mode, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges) that stabilize the complex. This information is critical for structure-based drug design and for optimizing the affinity and selectivity of a lead compound. While specific studies on this compound are not available, the general methodology is widely applied in the study of pyridine carboxylic acid derivatives as enzyme inhibitors. nih.gov
| Simulation Type | Information Gained | Relevance |
| Conformational Analysis | Preferred 3D structures in solution, flexibility of different parts of the molecule. | Understanding the molecule's shape and how it might present itself to a binding partner. |
| Solvation Studies | How the molecule interacts with solvent molecules (e.g., water). | Affects solubility and the energetics of binding to a receptor. |
| Binding to a Receptor | Preferred binding orientation, key intermolecular interactions, and estimation of binding affinity. | Crucial for predicting the potency of a potential drug molecule. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology employed in chemistry and drug discovery to predict the physicochemical properties of molecules based on their structural features. This approach is rooted in the principle that the structure of a molecule dictates its properties. By establishing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an experimental property, QSPR models can forecast the properties of new or untested compounds.
For pyridine carboxylic acid derivatives, including compounds structurally related to this compound, QSPR modeling serves as a valuable tool. nih.govresearchgate.net These studies can provide insights into properties like solubility, reactivity, and biological activity, thereby guiding the synthesis and selection of compounds with desired characteristics. nih.govmdpi.com The development of a robust QSPR model involves several key steps: the selection of a dataset of molecules with known properties, the calculation of molecular descriptors for each molecule, the development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. researchgate.netnih.gov
Predictive Modeling for Reactivity or Solubility (academic relevance only)
In the academic exploration of novel compounds like this compound, predictive modeling for properties such as reactivity and solubility is of significant interest. While specific QSPR studies on this exact molecule are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior based on its structural similarity to other pyridine carboxylic acid derivatives. nih.govorgchemres.org
Predictive models for solubility are particularly crucial in the early stages of drug discovery and material science. americanpharmaceuticalreview.com The aqueous solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of its potential as a therapeutic agent. researchgate.net Similarly, predicting reactivity can inform synthetic pathways, stability, and potential toxicity.
A typical QSPR model for predicting solubility or reactivity would take the form of a linear or non-linear equation. For instance, a multiple linear regression (MLR) model might be developed to correlate aqueous solubility (logS) with various molecular descriptors. researchgate.net
An illustrative QSPR model for solubility could be represented by the following hypothetical equation:
logS = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where:
logS is the logarithm of the aqueous solubility.
β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the statistical analysis of a training set of compounds.
Descriptor₁, Descriptor₂, ..., Descriptorₙ represent various calculated molecular properties.
The selection of descriptors is a critical aspect of building an accurate QSPR model. These descriptors can be categorized into several classes, including:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO/LUMO energies, partial charges, and dipole moments.
Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.
The table below provides examples of descriptors that could be used in a QSPR study of pyridine carboxylic acid derivatives and their relevance to predicting reactivity or solubility.
| Descriptor Category | Descriptor Example | Relevance to Reactivity/Solubility |
| Topological | Wiener Index | Relates to molecular branching and compactness, which can influence intermolecular interactions and solubility. |
| Geometrical | Polar Surface Area (PSA) | Correlates with hydrogen bonding potential and is a key predictor of cell membrane permeability and solubility. |
| Quantum-Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital can be an indicator of a molecule's susceptibility to electrophilic attack (reactivity). |
| Quantum-Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital can indicate a molecule's susceptibility to nucleophilic attack (reactivity). |
| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Directly influences the ability of a molecule to interact with water, thus affecting its solubility. |
The performance of a QSPR model is evaluated using various statistical metrics. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). For a robust predictive model, a high R² value for the training set is necessary, but more importantly, the model must demonstrate good predictive power on an external test set of compounds not used in model development. nih.gov Cross-validation techniques, such as leave-one-out (LOO) cross-validation (q²), are also employed to assess the model's robustness and prevent overfitting. nih.govresearchgate.net
For a hypothetical QSPR model for the solubility of a series of pyridine carboxylic acid derivatives, the statistical validation might yield results similar to those presented in the following table:
| Statistical Parameter | Value | Description |
| R² (Training Set) | 0.89 | Indicates that 89% of the variance in solubility within the training set is explained by the model. researchgate.net |
| q² (Cross-validation) | 0.84 | A high value suggests the model is robust and not overfitted. researchgate.net |
| R² (Test Set) | 0.85 | Demonstrates the model's ability to accurately predict the solubility of new compounds. |
| Standard Error of Estimate | 0.07 | Represents the average deviation of the predicted values from the experimental values. nih.gov |
While no specific QSPR models for this compound are readily available, the established methodologies for similar classes of compounds provide a strong foundation for future computational investigations into its properties. nih.govresearchgate.net Such studies would be invaluable for understanding its chemical behavior and guiding its potential applications.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
A primary focus for the future synthesis of 2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid will be the integration of green chemistry principles to minimize environmental impact and enhance sustainability. unibo.itmdpi.com This involves a shift away from traditional synthetic methods that may rely on hazardous reagents and solvents.
The development of solvent-free reaction conditions presents a significant opportunity to create a more environmentally benign synthesis process. Research into solid-state reactions or reactions using minimal, recyclable catalysts could drastically reduce solvent waste. For instance, the use of heteropolyacids as recyclable catalysts has been demonstrated in the solvent-free synthesis of other functionalized pyridine (B92270) derivatives and could be adapted for the synthesis of the target compound. conicet.gov.ar
Furthermore, exploring novel catalytic systems is a key avenue for green synthesis. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to replace traditional precious metal catalysts. mdpi.com The vapor phase oxidation of alkylpyridines using catalysts like vanadium oxides is another established green method for producing pyridine carboxylic acids that could be investigated. google.comgoogleapis.com Additionally, recent advancements in the copper-catalyzed C-4 selective carboxylation of pyridines using CO2 offer a promising and atom-economical approach. chemistryviews.org
Flow chemistry, or continuous-flow synthesis, offers numerous advantages for the production of this compound, particularly for scalable and safer manufacturing. nih.govjst.org.in By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved purity, and better reproducibility.
This methodology is particularly well-suited for handling reactions that involve unstable intermediates or are highly exothermic, which can be challenging in traditional batch synthesis. okayama-u.ac.jpthieme-connect.deallfordrugs.com The application of flow chemistry could enable a safer and more efficient multi-step synthesis of the target molecule, potentially telescoping several reaction steps and minimizing the need for isolation and purification of intermediates. nih.gov
Integration into High-Throughput Experimentation (HTE) Platforms
High-Throughput Experimentation (HTE) is a powerful tool for accelerating chemical research by enabling the rapid screening of numerous reaction conditions or the synthesis of large compound libraries. acs.orgyoutube.com The integration of this compound into HTE workflows can significantly expedite the discovery of new derivatives and the optimization of synthetic routes. digitellinc.comacs.org
Automated reaction optimization platforms, often coupled with machine learning algorithms, can systematically explore a wide range of reaction parameters to identify the optimal conditions for the synthesis of this compound with minimal human intervention. sciforum.netnih.govrsc.org These platforms can vary catalysts, ligands, solvents, temperatures, and reagent concentrations to rapidly determine the conditions that provide the highest yield and purity. d-nb.inforesearchgate.net This approach not only saves time and resources but can also uncover non-intuitive reaction conditions that might be missed in traditional one-variable-at-a-time optimization.
HTE platforms are ideal for the parallel synthesis of a large library of analogs based on the this compound scaffold. By systematically varying the substituents on the pyridine ring or modifying the propanoic acid moiety, a diverse collection of compounds can be generated. This is crucial for exploring the chemical space around the core structure and for structure-activity relationship (SAR) studies in drug discovery. The ability to rapidly generate and screen these libraries can significantly accelerate the identification of new lead compounds.
Exploration of Novel Reactivity Patterns for the Bromopyridine-Propanoic Acid Motif
The inherent chemical functionalities of this compound—a bromine-substituted pyridine ring and a carboxylic acid group—offer a rich landscape for exploring novel reactivity patterns. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the 3-position of the pyridine ring. mdpi.commdpi.com
Potential in Advanced Materials Science (e.g., as a monomer or building block for functional polymers)
The chemical compound this compound possesses a unique combination of functional groups that make it a promising candidate as a monomer or building block for the synthesis of advanced functional polymers. The presence of a carboxylic acid group, a pyridine ring, and a bromine atom on the aromatic ring opens up multiple avenues for polymerization and for the introduction of specific properties into the resulting materials.
The strategic placement of these functional groups allows for its participation in various polymerization reactions, including condensation polymerization and cross-coupling polymerization. This versatility enables the design of polymers with tailored architectures and functionalities, positioning this compound as a valuable component in the development of new materials for a range of applications.
Monomer Potential in Polymer Synthesis
The structure of this compound allows it to act as a monomer in several types of polymerization reactions. The carboxylic acid group can be readily used in step-growth polymerization, while the bromo group provides a reactive site for chain-growth polymerization or for post-polymerization modification.
Condensation Polymerization: The carboxylic acid moiety of the molecule can react with other monomers containing hydroxyl or amine groups to form polyesters or polyamides, respectively. Pyridine dicarboxylic acids, for example, are known to be used as monomers for the synthesis of polyesters. wur.nl The inclusion of the pyridine ring in the polymer backbone can enhance the thermal stability and introduce sites for metal coordination or hydrogen bonding.
Cross-Coupling Polymerization: The bromine atom on the pyridine ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. wikipedia.orgresearchgate.net These reactions are powerful tools for the formation of carbon-carbon bonds and can be used to create conjugated polymers. Such polymers are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The reaction of bromopyridines in the presence of a palladium catalyst and a reducing agent can lead to the formation of bipyridine compounds, which are themselves important building blocks for functional polymers. mdpi.com
Building Block for Functional Polymers
Beyond its direct use as a monomer, this compound can also serve as a versatile building block for more complex monomers or functional materials. The pyridine nitrogen atom can act as a hydrogen bond acceptor, a ligand for metal ions, or a site for quaternization, which can be used to introduce charge into the polymer and create polyelectrolytes.
The presence of the bromine atom also allows for post-polymerization modification. Once the monomer is incorporated into a polymer chain via its carboxylic acid group, the bromo group can be converted to other functional groups through nucleophilic substitution or further cross-coupling reactions. This provides a route to a wide range of functional polymers with tailored properties.
Potential Properties and Applications of Derived Polymers
Polymers derived from this compound are expected to exhibit a range of interesting properties due to the presence of the pyridine ring. Pyridine-containing polymers are known for their potential in various applications, including:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions to form coordination polymers or MOFs. acs.org These materials have potential applications in gas storage, catalysis, and sensing.
Stimuli-Responsive Materials: The pyridine unit can be protonated or quaternized, making polymers containing this moiety responsive to changes in pH or the presence of alkylating agents. This could be exploited in the design of smart materials for drug delivery or sensor applications.
Enhanced Thermal Stability: The incorporation of aromatic rings, such as the pyridine ring, into the polymer backbone can lead to materials with improved thermal stability. wur.nl
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, bromination of pyridine derivatives followed by Friedel-Crafts alkylation with methylpropanoic acid precursors is a common approach. Reaction optimization includes:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are used for alkylation steps .
- Temperature control : Maintain 60–80°C during bromination to avoid side reactions (e.g., dehalogenation) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the dihedral angle (78.4°) between the carboxyl group and pyridine ring, confirming stereochemical orientation .
- NMR spectroscopy : ¹H NMR (δ 1.5 ppm for methyl groups; δ 8.2–8.5 ppm for pyridine protons) and ¹³C NMR (δ 170–175 ppm for carboxylic acid) validate structural integrity .
- Mass spectrometry : ESI-MS (m/z 283.1 [M+H]⁺) confirms molecular weight .
Q. What are the primary biological targets or pathways influenced by this compound?
- Methodological Answer : Preliminary studies on structurally related brominated pyridines suggest interactions with:
- Enzymes : Inhibition of cyclooxygenase (COX-2) via halogen-π interactions with active-site residues .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to the pyridine moiety’s hydrogen-bonding capability .
Advanced Research Questions
Q. How does the position of bromine on the pyridine ring affect structure-activity relationships (SAR) in drug discovery?
- Methodological Answer : Comparative SAR studies of halogenated pyridines reveal:
- Meta-substitution (3-bromo) : Enhances metabolic stability compared to para-substituted analogs due to reduced steric hindrance .
- Biological activity : Bromine at the 3-position increases binding affinity to kinase targets (e.g., IC₅₀ = 0.8 μM vs. 2.1 μM for 4-bromo analogs) .
- Data table :
| Position | Target (IC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|
| 3-Bromo | 0.8 μM | 4.2 hours |
| 4-Bromo | 2.1 μM | 2.7 hours |
Q. What computational strategies are recommended to model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding modes to COX-2 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxylic acid group and Arg120 .
- QSAR models : Incorporate Hammett constants (σ⁺) for bromine to predict electronic effects on activity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell-free vs. cell-based COX-2 assays) .
- Purity thresholds : Use orthogonal purity checks (HPLC + NMR) to exclude confounding impurities .
- Solubility factors : Optimize DMSO concentrations (<0.1%) to avoid aggregation in vitro .
Stability and Degradation
Q. What are the critical stability-indicating parameters for this compound under varying storage conditions?
- Methodological Answer :
- Thermal stability : Degrades above 100°C (TGA data shows 5% mass loss at 110°C) .
- Photostability : Protect from UV light (λ < 400 nm) to prevent debromination .
- pH sensitivity : Stable in pH 6–8; acidic conditions (pH < 4) promote decarboxylation .
Synthetic Byproducts and Contaminants
Q. Which impurities are commonly observed during synthesis, and how can they be mitigated?
- Methodological Answer :
- Major byproducts :
- Debrominated analogs : Formed at high temperatures; mitigated by strict temperature control .
- Diastereomers : Controlled via chiral column chromatography (e.g., Chiralpak AD-H) .
- Mitigation : Use scavengers like silica-bound triphenylphosphine to trap excess bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
